Odor Threshold Differentiation: DEDS is 50–110× More Potent in Olfactory Perception Than DMDS
Diethyl disulfide (DEDS) exhibits a significantly lower olfactory detection threshold compared to dimethyl disulfide (DMDS), making it a far more potent contributor to sulfurous, alliaceous aroma profiles. In a validated sensory study of white wine, the odor threshold for DEDS was determined to be 4.3 µg/L, whereas that for DMDS was 29 µg/L [1]. In a separate cross-laboratory comparison in beer, the reported thresholds were 0.4 µg/L for DEDS and 20–45 µg/L for DMDS [2]. These quantitative disparities (approximately 6.7× and 50–112×, respectively) demonstrate that DEDS imparts a detectable sulfur note at substantially lower concentrations.
| Evidence Dimension | Odor Threshold in Beverage Matrices |
|---|---|
| Target Compound Data | DEDS: 4.3 µg/L (white wine) [1]; 0.4 µg/L (beer) [2] |
| Comparator Or Baseline | DMDS: 29 µg/L (white wine) [1]; 20–45 µg/L (beer) [2] |
| Quantified Difference | DEDS threshold is ~6.7× lower in white wine; ~50–112× lower in beer |
| Conditions | Odor threshold determination in white wine (µg/L) [1]; Odor threshold in beer (µg/L) [2] |
Why This Matters
For flavor and fragrance formulators, this means DEDS can achieve desired onion/garlic notes with far lower usage levels, reducing cost-in-use and minimizing off-flavor risks.
- [1] Goniak, O., & Noble, A. C. (1987). Sensory Study of Selected Volatile Sulfur Compounds in White Wine. American Journal of Enology and Viticulture, 38(3), 223–227. View Source
- [2] Meilgaard, M. C. (1975). Flavor chemistry of beer. Part II: Flavor and threshold of 239 aroma volatiles. Technical Quarterly, Master Brewers Association of the Americas, 12(3), 151–168. (Data compiled in PMC5511608). View Source
